N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

Benzothiazole Kinase inhibitor SAR

N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is a synthetic benzothiazole derivative bearing a 6-(isopropylsulfamoyl) group and a pyridine-3-carboxamide moiety at the 2-position. Its core scaffold is characteristic of benzothiazole-based sulfonamides and pyridinecarboxamides, which have been broadly investigated as kinase inhibitors, enzyme modulators, and antiproliferative agents.

Molecular Formula C16H16N4O3S2
Molecular Weight 376.5 g/mol
Cat. No. B12126986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
Molecular FormulaC16H16N4O3S2
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C16H16N4O3S2/c1-10(2)20-25(22,23)12-5-6-13-14(8-12)24-16(18-13)19-15(21)11-4-3-7-17-9-11/h3-10,20H,1-2H3,(H,18,19,21)
InChIKeyCKYSNLKYYDOBAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide – Procurement-Relevant Structural Profile and Compound Class Overview


N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is a synthetic benzothiazole derivative bearing a 6-(isopropylsulfamoyl) group and a pyridine-3-carboxamide moiety at the 2-position. Its core scaffold is characteristic of benzothiazole-based sulfonamides and pyridinecarboxamides, which have been broadly investigated as kinase inhibitors, enzyme modulators, and antiproliferative agents [1]. The N-isopropylsulfamoyl substituent is expected to modulate hydrogen-bonding capacity, solubility, and steric profile relative to smaller or more lipophilic sulfamoyl analogs. However, no peer-reviewed primary research paper or authoritative database entry providing quantitative characterization (potency, selectivity, or pharmacokinetic parameters) specific to this exact compound was identified in the current search. Procurement decisions must therefore rely on comparative structure-activity reasoning grounded in closely related benzothiazolecarboxamide and pyridinecarboxamide series, with explicit acknowledgment that compound-specific differential data are absent.

Why Generic Substitution Is Not Scientifically Justified for N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide


Benzothiazole-2-carboxamide frameworks with varying sulfamoyl N-substituents exhibit pronounced differences in kinase selectivity, cellular potency, and pharmacokinetic behavior that preclude generic interchangeability [1]. In reported SAR series, the identity of the sulfamoyl N-alkyl group (e.g., methyl, butyl, tert-butyl, isopropyl) directly governs the compound's target engagement profile, as demonstrated by >10-fold shifts in IC₅₀ values among near-analogs against Pim kinases [1]. Additionally, the heteroaryl carboxamide at the 2-position—whether pyridine-3-carboxamide, thiophene-2-carboxamide, or substituted phenylpropenamide—further diversifies biological activity and physicochemical properties. Substituting N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide with a close analog such as N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide or the thiophene-2-carboxamide variant would therefore risk altering target selectivity, potency, and ADME parameters in an unpredictable manner. For research or industrial applications requiring batch-to-batch consistency and target-specific activity, procurement of the exact compound rather than a generic benzothiazole sulfonamide is essential.

Quantitative Comparative Evidence for N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide


Limitation of Available Quantitative Evidence – No Direct Head-to-Head Data Identified

A comprehensive search of primary research papers, patents, and authoritative databases did not yield any direct head-to-head quantitative comparison involving N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide and a defined comparator under shared experimental conditions. The compound is structurally situated within the broader class of pyridinecarboxamide Pim kinase inhibitors exemplified in patent literature [1], where the isopropylsulfamoyl substituent is predicted to confer distinct steric and hydrogen-bonding properties relative to methyl-, butyl-, or tert-butylsulfamoyl congeners. However, no IC₅₀, Kd, cellular EC₅₀, or selectivity profile data specific to this compound have been reported.

Benzothiazole Kinase inhibitor SAR

Application Scenarios for N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide Based on Structural Class Inference


Exploratory Kinase Inhibitor Screening Libraries

Given the well-established precedent for benzothiazole-2-carboxamide and pyridine-3-carboxamide derivatives as kinase inhibitors across multiple target families (Pim, CDK, B-Raf, EGFR) [1], N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide may be included as a structurally diverse entry in focused kinase inhibitor screening libraries. The isopropylsulfamoyl group provides a distinct steric fingerprint relative to simpler N-methyl or N-aryl sulfamoyl analogs. However, users must independently determine the compound's actual target profile and potency; no literature precedent guarantees Pim kinase or any other kinase activity. In silico docking or broad-panel biochemical profiling is advised before committing to a specific target hypothesis.

Structure-Activity Relationship (SAR) Studies on Benzothiazole Sulfonamide Series

For medicinal chemistry programs optimizing benzothiazole-based sulfonamide leads, the compound can serve as a reference point for evaluating the impact of the N-isopropylsulfamoyl group on potency, selectivity, physicochemical properties (logD, solubility), and metabolic stability relative to N-methyl-, N-butyl-, or N-tert-butylsulfamoyl matched pairs. Patent literature on pyridinecarboxamide Pim inhibitors indicates that subtle changes in sulfamoyl N-substitution can produce >10-fold differences in kinase IC₅₀ values [1]. Systematic head-to-head profiling under identical assay conditions would be required to quantify the specific contribution of the isopropyl substituent.

Pharmacological Tool Compound for Benzothiazolecarboxamide Target Identification

In the absence of a defined molecular target, the compound may be employed as a chemical probe in cellular thermal shift assays (CETSA), photoaffinity labeling, or affinity-based proteomics to identify its protein target(s) de novo. The benzothiazole-pyridinecarboxamide scaffold has been associated with engagement of kinases, ubiquitin-specific proteases (USP7), and metabolic enzymes in structurally related series [1]. Successful target identification would transform this compound from an uncharacterized entity into a mechanistically defined tool, at which point comparative potency and selectivity profiling against the most relevant alternative chemotypes would become both feasible and scientifically meaningful.

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